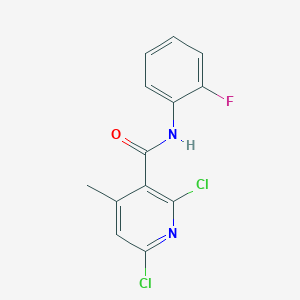
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide, also known as DFNA, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide is not fully understood. However, it has been reported to act on various signaling pathways involved in inflammation, cancer, and neuroprotection. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the proliferation and survival of cancer cells. In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to reduce the levels of glutamate, a neurotransmitter involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have low toxicity and high solubility in aqueous solutions. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide can be easily administered to cells or animals in vitro or in vivo. However, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide also has some limitations for lab experiments. It has been reported to have low bioavailability and rapid metabolism in vivo. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide also has low selectivity for specific targets, which may limit its therapeutic potential.
Zukünftige Richtungen
For 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide research include investigating its effects on specific signaling pathways and developing more selective and potent derivatives.
Synthesemethoden
The synthesis of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide involves a series of chemical reactions, starting with the synthesis of 2,6-dichloronicotinic acid. This acid is then reacted with 2-fluoroaniline to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to yield 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide. The synthesis of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been reported in various scientific journals, and the purity and structure of the compound have been confirmed using various analytical techniques.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-6-10(14)18-12(15)11(7)13(19)17-9-5-3-2-4-8(9)16/h2-6H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDUUUMJQBBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5868454.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)
![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)

![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)
